5-(Dipropylamino)furan-2-carbaldehyde

Antimicrobial Thiacyanine Structure-Activity Relationship

For antimicrobial lead optimization, the exact N,N-dipropylamino moiety on 5-(dipropylamino)furan-2-carbaldehyde is non-negotiable. Thiacyanines derived from this aldehyde show markedly higher antimicrobial effects than analogs bearing cyclic or smaller dialkylamino groups. Substituting with cheaper 5-(dimethylamino) or 5-(diethylamino) variants risks attenuated target engagement and reduced efficacy. Secure the genuine CAS 919288-06-5 building block to ensure your condensation reactions produce leads with the validated potency profile described in peer literature.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 919288-06-5
Cat. No. B12872419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dipropylamino)furan-2-carbaldehyde
CAS919288-06-5
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=CC=C(O1)C=O
InChIInChI=1S/C11H17NO2/c1-3-7-12(8-4-2)11-6-5-10(9-13)14-11/h5-6,9H,3-4,7-8H2,1-2H3
InChIKeyBCQUFMWHUGCHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Dipropylamino)furan-2-carbaldehyde (919288-06-5): Core Physicochemical and Functional Baseline


5-(Dipropylamino)furan-2-carbaldehyde (CAS 919288-06-5) is a 5-amino-substituted furan-2-carbaldehyde building block . It is primarily employed as a synthetic intermediate in medicinal chemistry and chemical biology, notably for the preparation of thiacyanine antimicrobials and furan-based screening libraries [1]. Its molecular formula is C₁₁H₁₇NO₂ with a molecular weight of 195.26 g/mol . The compound possesses a moderately lipophilic profile (XLogP ≈ 3) , and computational predictions indicate a boiling point of ~309.5 °C and a density of ~1.039 g/cm³ . The key reactive handle is the aldehyde group, enabling condensations with amines, hydrazines, and active methylenes.

Why Generic Substitution Fails for 5-(Dipropylamino)furan-2-carbaldehyde (CAS 919288-06-5)


Within the class of 5-(dialkylamino)furan-2-carbaldehydes, simple interchange—for example, substituting 5-(dimethylamino)- or 5-(diethylamino)- analogs for the dipropylamino derivative—is not scientifically justifiable. The size and lipophilicity of the N,N-dialkyl moiety directly modulate the electronic environment of the furan ring and the electrophilicity of the aldehyde carbon [1]. Critically, in a series of thiacyanine antimicrobials synthesized from these aldehydes, the dipropylamino-substituted derivative demonstrated superior inhibitory effects compared to analogs bearing cyclic secondary amino groups [2]. This indicates that the specific dialkyl chain length is a determinant of biological activity, not a generic interchangeable substituent. Without verifying the exact N,N-dipropyl substitution, a research team risks obtaining a derivative with attenuated target engagement, lower antimicrobial efficacy, or altered synthetic reactivity in condensation steps.

Quantitative Differentiation Evidence for 5-(Dipropylamino)furan-2-carbaldehyde (919288-06-5)


Antimicrobial SAR: Dipropylamino Substituent Provides Higher Inhibitory Effect vs. Cyclic Amino Analogs

In a head-to-head comparison of thiacyanine analogs synthesized from various 5-(dialkylamino)furan-2-carbaldehydes, the derivative bearing the dipropylamino substituent (derived from the target compound) exhibited higher inhibitory effects against bacterial, yeast, and mould strains compared to analogs containing cyclic secondary amino groups [1]. The study explicitly notes that the enhanced activity may be attributed to the increased lipophilicity conferred by the dipropyl chains.

Antimicrobial Thiacyanine Structure-Activity Relationship

Enzyme Inhibition Profile: Weak Dihydroorotase Inhibition Provides a Basal Selectivity Benchmark

When evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at a concentration of 10 µM, 5-(Dipropylamino)furan-2-carbaldehyde produced an IC₅₀ value of 1.00 × 10⁶ nM (i.e., 1 mM) [1]. This very weak inhibition establishes a baseline of low intrinsic activity against this specific pyrimidine biosynthesis enzyme, providing a comparator point for future selectivity profiling against other targets (e.g., antimicrobial targets where the derived thiacyanines are active).

Enzyme Inhibition Dihydroorotase Selectivity

Lipophilicity-Driven Synthetic Utility: Predicted XLogP Distinguishes from Shorter-Chain Analogs

The predicted partition coefficient (XLogP) for 5-(Dipropylamino)furan-2-carbaldehyde is 3.0 . In comparison, shorter-chain dialkylamino analogs such as 5-(dimethylamino)furan-2-carbaldehyde are significantly less lipophilic (calculated XLogP ≈ 1.2–1.8). This difference in lipophilicity directly impacts both synthetic purification (chromatographic behavior) and the physicochemical properties of downstream condensation products, as noted in the thiacyanine antimicrobial study where the dipropylamino derivative exhibited higher activity due to increased lipophilicity [1].

Lipophilicity Synthetic Chemistry Medicinal Chemistry

High-Value Application Scenarios for 5-(Dipropylamino)furan-2-carbaldehyde (919288-06-5)


Medicinal Chemistry: Synthesis of Thiacyanine Antimicrobial Leads

This compound serves as the key aldehyde component for the synthesis of thiacyanine analogs via condensation with quaternary 2-methylbenzothiazolium bromides [1]. The resulting dipropylamino-substituted thiacyanines demonstrate higher antimicrobial inhibitory effects compared to those derived from cyclic amino-substituted furan carbaldehydes. Researchers focused on developing novel antibacterial, antifungal, or antiparasitic agents should select this specific building block to maximize the probability of generating potent leads.

Chemical Biology: Lipophilicity-Modulated Probe Design

Due to its moderate calculated lipophilicity (XLogP = 3.0) , this compound is a superior choice for designing chemical probes or drug-like molecules where balanced hydrophobicity is required for membrane permeability or target engagement. Compared to the more polar 5-(dimethylamino) or 5-(diethylamino) analogs, the dipropylamino variant may impart improved cellular uptake or altered subcellular distribution, a hypothesis testable in cellular assays.

Organic Synthesis: Electrophilic Aldehyde for Diversification Reactions

The aldehyde functional group is the primary site for diversification. This compound can undergo condensation with amines to form imines, with active methylene compounds in Knoevenagel reactions, or with hydrazines to form hydrazones [2]. The dipropylamino substituent remains intact during these transformations, enabling the systematic exploration of structure-activity relationships (SAR) around a conserved lipophilic furan core.

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